4,4-Difluoroazepane hydrochloride
Overview
Description
4,4-Difluoroazepane hydrochloride is a chemical compound with the molecular formula C6H12ClF2N . It has a molecular weight of 171.62 . It is sold by various suppliers, including Ambeed, Inc .
Synthesis Analysis
The synthesis of 4,4-Difluoroazepane hydrochloride has been described in several ways in the literature . One method involves the reaction of N-f-butyloxycarbonyl-azopin-4-one with bis-(2-methoxyethyl)amino sulphur trifluoride in dichloromethane for 48 hours . Another method involves the reaction of tert-butyl 4,4-difluoroazepane-1-carboxylate with acetyl chloride in methanol, followed by reaction with hydrogen chloride in 1,4-dioxane .Molecular Structure Analysis
The InChI code for 4,4-Difluoroazepane hydrochloride is 1S/C6H11F2N.ClH/c7-6(8)2-1-4-9-5-3-6;/h9H,1-5H2;1H . This indicates that the molecule contains a seven-membered ring (azepane) with two fluorine atoms attached to the same carbon atom (4,4-difluoro).Chemical Reactions Analysis
While specific chemical reactions involving 4,4-Difluoroazepane hydrochloride are not detailed in the search results, it is known that azepanes can participate in a variety of chemical reactions due to the presence of the nitrogen atom and the potential for substitution at various positions on the ring .Physical And Chemical Properties Analysis
4,4-Difluoroazepane hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
1. Ionic Liquids Synthesis
4,4-Difluoroazepane hydrochloride has been utilized in the synthesis of new families of room temperature ionic liquids. These transformations are significant in mitigating the disposal issues associated with the polyamide industry byproducts. The reaction of azepane, a closely related compound, with various agents produces tertiary amines, which are further used to yield quaternary azepanium salts. These salts have diverse applications due to their unique properties like varying liquid temperature ranges, density, viscosity, and conductivity. Their potential as safe alternatives to volatile organic compounds in electrolytes is notable (Belhocine et al., 2011).
2. Synthesis of Novel Compounds
Research has demonstrated the effective synthesis of novel benzo[1,5]oxazepin-4-one-based compounds from derivatives of 4,4-Difluoroazepane hydrochloride. This process involves substitutions and reductions under mild conditions, contributing to the construction of molecular libraries for therapeutic applications (Wang et al., 2008).
3. Synthesis of Functionalized Fluorinated Arylethers
The compound plays a role in the production of functionalized fluorinated arylethers, which are important in the development of materials with amide and aldehyde functionalities. This process involves ring-opening reactions and has implications in materials science and pharmaceutical applications (Doherty et al., 2003).
4. Electrophilic Fluorination
4,4-Difluoroazepane hydrochloride is relevant in the field of electrophilic fluorination. It aids in the introduction of fluorine into organic molecules, a crucial step in synthesizing organofluorine compounds widely used in functional materials and pharmaceuticals (Singh & Shreeve, 2004).
Safety And Hazards
properties
IUPAC Name |
4,4-difluoroazepane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)2-1-4-9-5-3-6;/h9H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIMNLBMYHJDGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoroazepane hydrochloride | |
CAS RN |
1160721-05-0 | |
Record name | 4,4-difluoroazepane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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